molecular formula C5H9F2N B1419847 (3,3-Difluorocyclobutyl)methanamine CAS No. 1159882-59-3

(3,3-Difluorocyclobutyl)methanamine

Cat. No.: B1419847
CAS No.: 1159882-59-3
M. Wt: 121.13 g/mol
InChI Key: BUVXADKKXYLSTP-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methanamine is a chemical compound with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . It is characterized by a cyclobutane ring substituted with two fluorine atoms and an amine group attached to a methylene bridge.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.

Major Products Formed

Major products formed from the reactions of this compound include various substituted cyclobutane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor to immunomodulatory agents that modulate the immune response by targeting specific receptors and signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a cyclobutane ring and fluorine atoms, which impart distinct chemical reactivity and stability.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVXADKKXYLSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670330
Record name 1-(3,3-Difluorocyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159882-59-3
Record name 1-(3,3-Difluorocyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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